molecular formula C8H10N2 B012867 2-Phenylaziridin-1-amine CAS No. 19615-20-4

2-Phenylaziridin-1-amine

Cat. No.: B012867
CAS No.: 19615-20-4
M. Wt: 134.18 g/mol
InChI Key: KNKDTKBMUZNQOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamethoxazole is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole. The key steps include:

Industrial Production Methods

Industrial production of sulfamethoxazole involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfamethoxazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.

    Biology: Investigated for its effects on bacterial cell growth and metabolism.

    Medicine: Extensively studied for its antibacterial properties and used in combination with other antibiotics to treat infections.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Sulfamethoxazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, sulfamethoxazole prevents the formation of dihydrofolic acid, thereby inhibiting bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Comparison

Sulfamethoxazole is unique among sulfonamides due to its intermediate duration of action and broad-spectrum activity. Compared to sulfisoxazole and sulfadiazine, sulfamethoxazole has a longer half-life, allowing for less frequent dosing. It is also more effective against a wider range of bacterial infections .

Properties

CAS No.

19615-20-4

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-phenylaziridin-1-amine

InChI

InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2

InChI Key

KNKDTKBMUZNQOZ-UHFFFAOYSA-N

SMILES

C1C(N1N)C2=CC=CC=C2

Canonical SMILES

C1C(N1N)C2=CC=CC=C2

Origin of Product

United States

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